5-isocyano-1-methyl-1H-indole
Description
5-Isocyano-1-methyl-1H-indole is an indole derivative featuring a methyl group at the 1-position and an isocyano (-NC) substituent at the 5-position. Its molecular formula is C₁₀H₈N₂, with a molar mass of 156.16 g/mol.
- Indole Core: The indole scaffold is a bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is prevalent in natural products and pharmaceuticals, contributing to diverse biological activities .
- Substituent Effects: The methyl group at the 1-position enhances lipophilicity and may improve metabolic stability compared to non-methylated analogs.
Properties
CAS No. |
872526-29-9 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-isocyano-1-methylindole |
InChI |
InChI=1S/C10H8N2/c1-11-9-3-4-10-8(7-9)5-6-12(10)2/h3-7H,2H3 |
InChI Key |
KNHXYZQUDQVVOO-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CC(=C2)[N+]#[C-] |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+]#[C-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Differences
The isocyano group (-NC) is less polar but more nucleophilic than the isocyanate (-NCO) group in 5-isocyanato-1H-indole, making it more suited for metal coordination (e.g., in catalysis) .
Electronic Properties: The electron-withdrawing isocyano group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-4 or C-6). In contrast, electron-donating groups like isopropoxy in 5-isopropoxy-1H-indole activate the ring for electrophilic attack .
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